

Spectroscopic Analysis of 3-Hydroxy-1,3-diphenylbutan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-1,3-diphenylbutan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **3-Hydroxy-1,3-diphenylbutan-1-one**. While a complete set of experimentally-derived spectra for this specific molecule is not readily available in public-domain literature, this document outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds.

Chemical Structure

IUPAC Name: **3-Hydroxy-1,3-diphenylbutan-1-one** Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol CAS Number: 6397-70-2

The structure of **3-Hydroxy-1,3-diphenylbutan-1-one** incorporates several key functional groups that give rise to characteristic spectroscopic signals: a ketone, a tertiary alcohol, and two phenyl rings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of **3-Hydroxy-1,3-diphenylbutan-1-one**. These predictions are based on established

principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.2 - 8.0	Multiplet	10H	Aromatic protons (two phenyl groups)
~5.0	Singlet	1H	Hydroxyl proton (-OH)
~3.0 - 3.5	Multiplet (AB quartet)	2H	Methylene protons (-CH ₂)
~1.7	Singlet	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~200	Quaternary	Carbonyl carbon (C=O)
~125 - 145	Aromatic	Aromatic carbons
~75	Quaternary	Carbon bearing the hydroxyl group and methyl group
~50	Methylene	Methylene carbon (-CH ₂)
~30	Methyl	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

Significant IR Absorption Peaks (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3400	Broad	O-H stretch (alcohol)
~3100 - 3000	Medium	C-H stretch (aromatic)
~2950 - 2850	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (ketone)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~1200 - 1000	Medium-Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio)	Interpretation
240	Molecular ion [M] ⁺
225	[M - CH ₃] ⁺
120	[C ₆ H ₅ C(OH)CH ₃] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified **3-Hydroxy-1,3-diphenylbutan-1-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Filter the solution into a clean 5 mm NMR tube.

- Data Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - Acquire ^1H NMR and ^{13}C NMR spectra using a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ^1H .
 - For ^1H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum and perform baseline correction.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **3-Hydroxy-1,3-diphenylbutan-1-one** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Acquire the sample spectrum over a typical range of 4000 to 400 cm^{-1} .
 - The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers.
 - Correlate the observed bands with the functional groups present in the molecule.

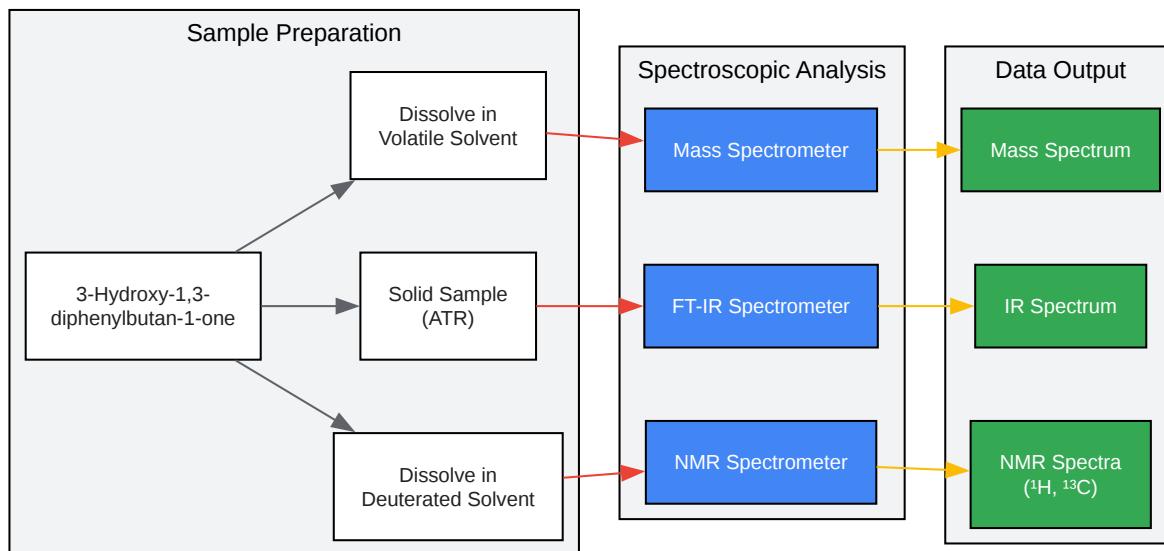
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
 - Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Interpretation:
 - A detector records the abundance of ions at each m/z value.
 - The resulting mass spectrum is a plot of relative intensity versus m/z .

- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

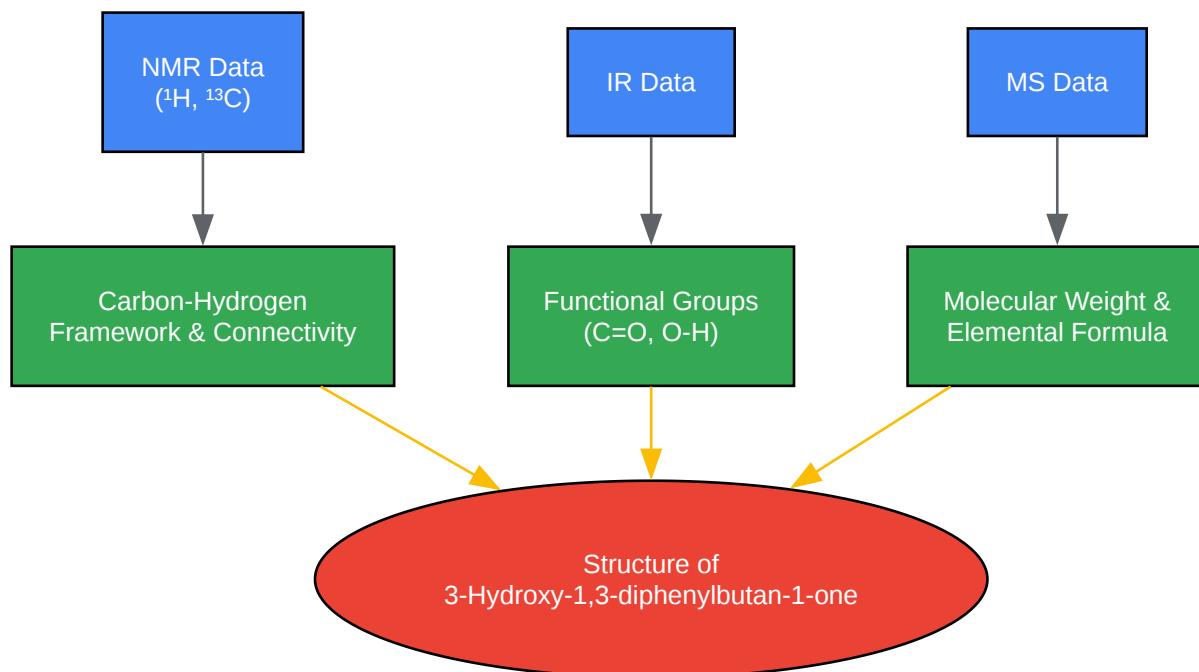
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical pathway for structural elucidation using spectroscopic data.

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